Benzaldehyde oxime hydrochloride
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Overview
Description
Benzaldehyde oxime hydrochloride is an organic compound with the formula C₇H₇NO·HCl. It is derived from benzaldehyde oxime, which is a white solid. Benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde oxime hydrochloride can be synthesized by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding 9% E-isomer and 82% Z-isomer . Another method involves using NH₂OH·HCl and BaCl₂ in ethanol under reflux conditions, which provides a high yield of the product .
Industrial Production Methods: Industrial production of this compound often involves the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Beckmann Rearrangement: Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide.
Dehydration: The compound can be dehydrated to yield benzonitrile.
Hydrolysis: Benzaldehyde oxime can be hydrolyzed to regenerate benzaldehyde.
Substitution: It reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride.
Common Reagents and Conditions:
Nickel salts: for Beckmann rearrangement.
N-chlorosuccinimide: in DMF for substitution reactions.
Acidic or basic conditions: for hydrolysis and dehydration reactions
Major Products:
Benzamide: from Beckmann rearrangement.
Benzonitrile: from dehydration.
Benzaldehyde: from hydrolysis.
Benzohydroximoyl chloride: from substitution
Scientific Research Applications
Benzaldehyde oxime hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzaldehyde oxime hydrochloride involves its ability to undergo various chemical reactions. For example, in the Beckmann rearrangement, the oxime oxygen is converted to a good leaving group, followed by heat, which results in an alkyl or hydride shift, breaking the weak N-O bond . This leads to the formation of benzamide or benzonitrile, depending on the reaction conditions .
Comparison with Similar Compounds
- Acetophenone oxime
- Benzophenone oxime
- 9-Anthraldehyde oxime
Comparison: Benzaldehyde oxime hydrochloride is unique due to its specific reactivity and the types of products it forms. For instance, while acetophenone oxime and benzophenone oxime also undergo Beckmann rearrangement, the products and reaction conditions may differ . Additionally, 9-anthraldehyde oxime is used in the synthesis of cyclic and heterocyclic compounds, highlighting the diverse applications of oxime derivatives .
Properties
CAS No. |
39627-83-3 |
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Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(NE)-N-benzylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-6,9H;1H/b8-6+; |
InChI Key |
YGACRGYSWIXMHX-WVLIHFOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NO.Cl |
Origin of Product |
United States |
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